![molecular formula C21H17N5O2 B2482747 4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 85592-10-5](/img/no-structure.png)

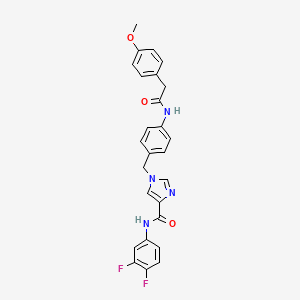

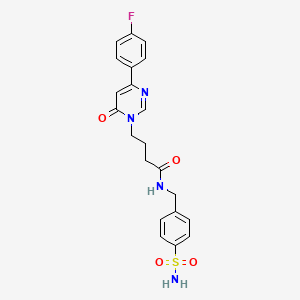

4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

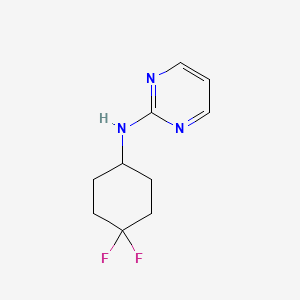

“4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” is a complex organic compound that likely contains an imidazole core. Imidazole is a five-membered ring system with the general formula C3H4N2, having two double bonds with three carbon and two nitrogen atoms in the 1- and 3- positions . It’s included in many synthetic drug molecules and exhibits various pharmacological activities .

Synthesis Analysis

The synthesis of similar imidazole-based compounds often involves the use of known methods like the Traube xanthine synthesis . This method involves heating in an excess of glacial acetic acid with subsequent cyclization of the intermediate in aqueous NaOH . Alkylation of 3-arylxanthines in DMF in the presence of an equimolar amount of NaHCO3 can occur at the N atom in the 7-position .Molecular Structure Analysis

The molecular structure of imidazole-based compounds is characterized by a five-membered ring system containing three carbon atoms and two nitrogen atoms . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole and its derivatives are known to exhibit a wide range of chemical reactions. They are amphoteric structures that exhibit both acidic and basic character . The deprotonated nitrogen atom in their structure can exhibit ligand behavior and form chelate structures with some metal ions .Physical And Chemical Properties Analysis

Imidazole and its derivatives are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water . They show 2 equivalent tautomeric properties .科学的研究の応用

Synthetic Chemistry Applications

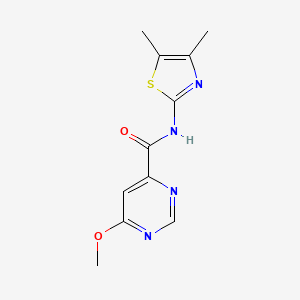

One significant area of application for this compound is in the synthesis of novel organic molecules. Research has demonstrated its utility in creating new chemical structures through reactions such as the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to novel spiro-linked and imidazoline derivatives. These compounds were characterized by their spectroscopic data and some confirmed through X-ray diffraction, illustrating the compound's versatility in synthetic organic chemistry (Klásek et al., 2010).

Biological Activity

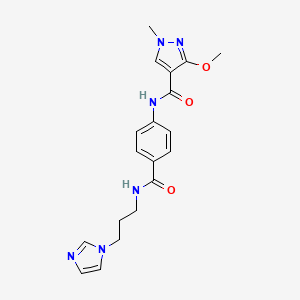

In the realm of biological research, derivatives of this compound have been designed, synthesized, and evaluated for their antitumor activities. A study highlighted the creation of new hybrids showing remarkable broad-spectrum cytotoxic potency against various cancer cell lines, suggesting the potential of these derivatives as antitumor agents. The study also emphasized the role of specific substituents in enhancing cytotoxic activity, underlining the importance of chemical modifications for targeted biological effects (El-Sayed et al., 2018).

作用機序

While the specific mechanism of action for “4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” is not available, imidazole and its derivatives are known to show antibacterial activities against various microorganisms . They have been included in many synthetic drug molecules and have found wide use in medicine .

将来の方向性

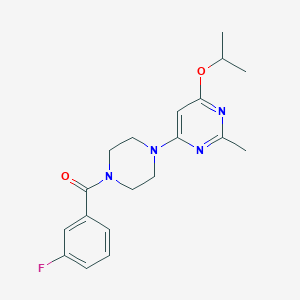

The future directions for “4-Methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione” and similar compounds could involve further exploration of their biological activities and therapeutic potential . Due to the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs .

特性

CAS番号 |

85592-10-5 |

|---|---|

分子式 |

C21H17N5O2 |

分子量 |

371.4 |

IUPAC名 |

4-methyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H17N5O2/c1-13-8-10-15(11-9-13)26-16(14-6-4-3-5-7-14)12-25-17-18(22-20(25)26)24(2)21(28)23-19(17)27/h3-12H,1-2H3,(H,23,27,28) |

InChIキー |

FUSBOARLBOHMJH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)

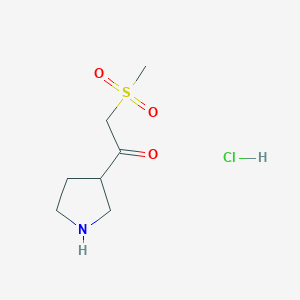

![1,7-Dimethyl-8-[(4-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2482683.png)